molecular formula C12H15NO2 B8248354 Methyl 3-(azetidin-1-ylmethyl)benzoate

Methyl 3-(azetidin-1-ylmethyl)benzoate

Cat. No.: B8248354
M. Wt: 205.25 g/mol
InChI Key: ZAJFCYNQBRKLRN-UHFFFAOYSA-N
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Description

Methyl 3-(azetidin-1-ylmethyl)benzoate is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a benzoate ester. It is primarily used in research and development settings and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(azetidin-1-ylmethyl)benzoate typically involves the reaction of 3-(bromomethyl)benzoic acid with azetidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidin-1-ylmethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain and the presence of the nitrogen atom.

    Oxidation and Reduction: The benzoate ester group can be subjected to oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzoate ester group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the ester group to an alcohol.

Major Products Formed

    Substitution Reactions: Products will vary depending on the nucleophile used, but typically include substituted azetidine derivatives.

    Oxidation: Oxidation of the benzoate ester can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ester group results in the formation of the corresponding alcohol.

Scientific Research Applications

Methyl 3-(azetidin-1-ylmethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(azetidin-1-ylmethyl)benzoate is largely dependent on the specific application and the molecular targets involvedThis interaction can lead to the modulation of biological pathways and the exertion of specific effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(pyrrolidin-1-ylmethyl)benzoate: Similar structure but contains a pyrrolidine ring instead of an azetidine ring.

    Methyl 3-(piperidin-1-ylmethyl)benzoate: Contains a piperidine ring, which is a six-membered nitrogen-containing heterocycle.

Uniqueness

Methyl 3-(azetidin-1-ylmethyl)benzoate is unique due to the presence of the azetidine ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

IUPAC Name

methyl 3-(azetidin-1-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-5-2-4-10(8-11)9-13-6-3-7-13/h2,4-5,8H,3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJFCYNQBRKLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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